molecular formula C5H9N3O4S B599413 2,6-Diaminopyridine sulfate CAS No. 146997-97-9

2,6-Diaminopyridine sulfate

Cat. No. B599413
CAS RN: 146997-97-9
M. Wt: 207.204
InChI Key: OSWQRJFRLQAWTI-UHFFFAOYSA-N
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Description

2,6-Diaminopyridine is a medium-production-volume chemical used as a pharmaceutical intermediate and a hair dye coupler in oxidation/permanent formulations . It is a heterocyclic aromatic tertiary amine derivative .


Synthesis Analysis

The synthesis of 2,6-Diaminopyridine involves a kinetically fast stage and a rate-determining phase-transfer stage . The polymerization could be sufficiently reduced to 3 hours with a conversion rate of over 90% achieved due to accelerated mass transfer in the second stage .


Molecular Structure Analysis

The molecular formula of 2,6-Diaminopyridine is C5H7N3 . The molecular weight is 109.13 . The structure of 2,6-Diaminopyridine includes a pyridine ring and two amino groups .


Chemical Reactions Analysis

2,6-Diaminopyridine has been used in the synthesis of poly(2,6-diaminopyridine) using a rotating packed bed . The polymerization could be divided into two stages: a kinetically fast stage and a rate-determining phase-transfer stage . Furthermore, with co-doped iron and manganese species, the obtained catalyst shows a good ORR activity and stability .


Physical And Chemical Properties Analysis

2,6-Diaminopyridine appears as crystals . It has a boiling point of 285 °C and a melting point of 121.5 °C . It is soluble in water, acetone, ethanol, methanol, isopropanol, and ethyl acetate .

Scientific Research Applications

  • Pharmaceutical Intermediate and Hair Dye Coupler : 2,6-Diaminopyridine is widely used as a pharmaceutical intermediate and in hair dyes. Its soluble nature in protic solvents enhances its application in these areas (Nabati & Mahkam, 2014).

  • Vasodilator Properties : Certain derivatives of diaminopyridine, such as pyrimidine and triazine 3-oxide sulfates, show properties of vasodilators, indicating potential applications in medical treatments for hypertension (Mccall et al., 1983).

  • Corrosion Inhibition : A synergistic effect of tartaric acid with 2,6-diaminopyridine has been observed in the corrosion inhibition of mild steel in acidic solutions. This suggests its use in preventing corrosion in various industrial applications (Qiang et al., 2016).

  • Electrochemical Sensor for Hair Dyes : 2,6-Diaminopyridine-imprinted polymers have been used in electrochemical sensors for the detection of diaminopyridine derivatives in hair dyes, demonstrating its application in quality control and safety testing of cosmetic products (Zhao & Hao, 2015).

  • Physical, Thermal, and Spectral Properties : Studies have shown that biofield treatment can significantly impact the physical, thermal, and spectral properties of 2,6-Diaminopyridine. These findings may have implications in material sciences and pharmaceuticals (Trivedi et al., 2015).

  • Neuromuscular Transmission Facilitator : It has been found that certain diaminopyridines, including 2,6-diaminopyridine, can facilitate neuromuscular transmission, which might be useful in the development of drugs for muscle-related disorders (Harvey & Marshall, 1977).

  • Recovery of Noble Metal Ions : 2,6-bis(4-methoxybenzoyl)-diaminopyridine has been used in the recovery of noble metal ions from aqueous solutions, indicating its potential application in resource recovery and environmental remediation (Bożejewicz et al., 2021).

Safety and Hazards

2,6-Diaminopyridine is flammable and can cause irritation to the skin, eyes, and respiratory system . Contact with strong oxidants can cause it to burn . If swallowed, immediate medical assistance is required .

Future Directions

2,6-Diaminopyridine has been used in the synthesis of poly(2,6-diaminopyridine), which shows promise in the production of high-performance polypyrrole-derived electrocatalysts for the oxygen reduction reaction . This suggests potential future directions in the field of electrocatalysis .

properties

IUPAC Name

pyridine-2,6-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.H2O4S/c6-4-2-1-3-5(7)8-4;1-5(2,3)4/h1-3H,(H4,6,7,8);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWQRJFRLQAWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80148898
Record name 2,6-Pyridinediamine sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1093373-39-7, 146997-97-9
Record name 2,6-Diaminopyridine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093373397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Pyridinediamine sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-diaminopiridina sulfato
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,6-DIAMINOPYRIDINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K23K3HPR5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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